2-(Butylsulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane
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Overview
Description
2-(Butylsulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[35]nonane is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylsulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane typically involves the regioselective ring expansion of Meldrum’s acid-derived spirocyclopropanes with stabilized sulfonium ylides. This method affords 1,2-trans-disubstituted 6,8-dioxaspiro[3.5]nonane-5,9-diones in high yields without the formation of isomers .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Butylsulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(Butylsulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of spirocyclic compounds.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 2-(Butylsulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6,8-Dioxaspiro[3.5]nonane: Shares the spirocyclic structure but lacks the butylsulfonyl group.
2-Azaspiro[3.5]nonane: Similar core structure but different functional groups.
Uniqueness
2-(Butylsulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is unique due to the presence of the butylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with biological molecules or unique material properties are desired.
Properties
IUPAC Name |
2-butylsulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4S/c1-4-5-6-18(14,15)13-7-12(8-13)9-16-11(2,3)17-10-12/h4-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUMQGJBNRVJLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CC2(C1)COC(OC2)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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